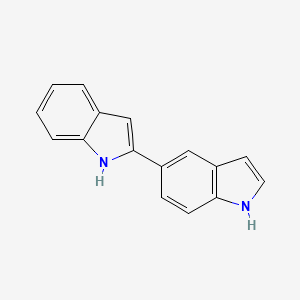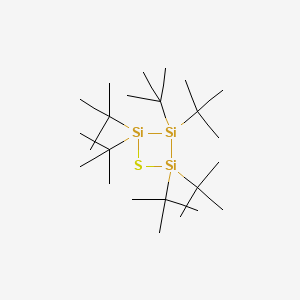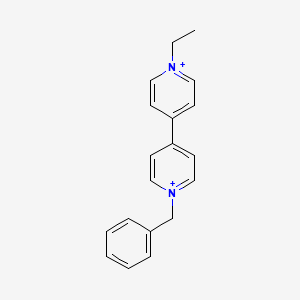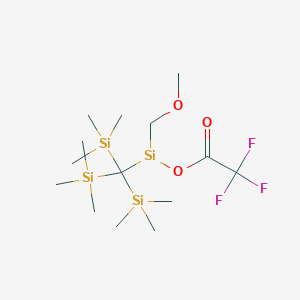
CID 78069438
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78069438 is a chemical entity with significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78069438 involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound typically involve controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to be cost-effective and environmentally friendly, ensuring the sustainable production of the compound.
Chemical Reactions Analysis
CID 78069438 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The major products formed from this reaction depend on the nature of the oxidizing agent and the reaction conditions.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides. The products formed from these reactions are influenced by the choice of reducing agent and reaction conditions.
Substitution: Substitution reactions involving this compound can occur under various conditions, leading to the formation of different products. Common reagents used in these reactions include halogens, acids, and bases.
Scientific Research Applications
CID 78069438 has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It is also used in the development of new drugs and therapies.
Medicine: The compound has potential applications in medicine, particularly in the treatment of certain diseases and conditions. It is being investigated for its therapeutic properties and potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 78069438 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C14H32F3O3Si4 |
|---|---|
Molecular Weight |
417.74 g/mol |
InChI |
InChI=1S/C14H32F3O3Si4/c1-19-11-21(20-12(18)13(15,16)17)14(22(2,3)4,23(5,6)7)24(8,9)10/h11H2,1-10H3 |
InChI Key |
QVUNMWPGIMWCMH-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si](C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
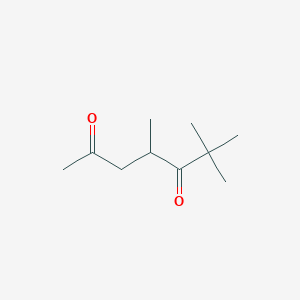
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
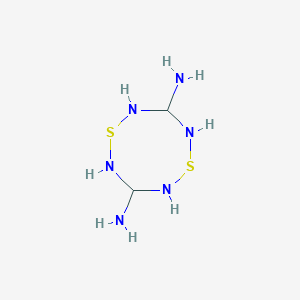
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)


![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
